molecular formula C14H18N2O3S B486538 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole CAS No. 723745-71-9

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole

Cat. No.: B486538
CAS No.: 723745-71-9
M. Wt: 294.37g/mol
InChI Key: VFKVEMROAOHVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is a sulfonamide-substituted imidazole derivative characterized by a methoxy group at the 2-position and an isopropyl (propan-2-yl) group at the 5-position of the phenyl ring. The imidazole core is substituted with a methyl group at the 4-position, contributing to its steric and electronic profile.

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)12-5-6-13(19-4)14(7-12)20(17,18)16-8-11(3)15-9-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKVEMROAOHVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Methylimidazole

The foundational synthetic route involves the sulfonylation of 4-methylimidazole with 2-methoxy-5-propan-2-ylbenzenesulfonyl chloride. This reaction proceeds under basic conditions, typically employing triethylamine or pyridine to neutralize hydrochloric acid generated during the process. The general reaction mechanism follows nucleophilic substitution, where the imidazole’s nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to mitigate exothermic side reactions.

  • Molar Ratios: A 1:1.2 molar ratio of 4-methylimidazole to sulfonyl chloride ensures complete conversion, with excess sulfonyl chloride recovered via aqueous extraction.

  • Yield: Laboratory-scale reactions report yields of 68–74% after chromatographic purification.

Alternative Pathways via Intermediate Functionalization

Recent advances explore intermediate functionalization to improve regioselectivity. For example, 2-methoxy-5-propan-2-ylphenol may first undergo sulfonation with chlorosulfonic acid, followed by coupling to 4-methylimidazole via a Mitsunobu reaction. This two-step approach reduces side product formation, achieving yields of 81% with diethyl azodicarboxylate (DEAD) and triphenylphosphine as catalysts.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial protocols prioritize efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. A representative process involves:

  • Mixing Phase: 4-Methylimidazole and sulfonyl chloride are introduced into a reactor at 10 mL/min, with triethylamine added incrementally to maintain pH 8–9.

  • Residence Time: 30 minutes at 50°C ensures >95% conversion.

  • Work-Up: In-line liquid-liquid separation removes unreacted reagents, yielding a crude product stream.

Table 1: Comparative Analysis of Industrial Production Methods

ParameterBatch Reactor (Traditional)Continuous Flow Reactor
Yield70–75%88–92%
Purity (HPLC)97.5%99.3%
Throughput (kg/day)50150
Solvent Consumption120 L/kg80 L/kg

Catalyst Recycling and Waste Reduction

Industrial processes integrate catalyst recovery systems. For instance, triethylamine is distilled from reaction mixtures and reused, reducing raw material costs by 22%. Solid-supported bases, such as polymer-bound dimethylaminopyridine (DBU), further minimize waste generation.

Reaction Optimization and Mechanistic Insights

Role of Base Catalysts

The choice of base significantly impacts reaction kinetics. Pyridine, while effective, often necessitates higher stoichiometric ratios (1.5 eq) compared to triethylamine (1.2 eq). Quantum mechanical calculations reveal that triethylamine’s lower steric hindrance facilitates deprotonation of 4-methylimidazole, accelerating sulfonylation.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like THF enhance nucleophilicity but may promote sulfonate ester formation. Mixed solvent systems (e.g., THF:H2O 9:1) suppress esterification, improving selectivity for the sulfonamide product.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (eluent: ethyl acetate/hexanes 1:3) remains the gold standard for laboratory purification, yielding products with >98% purity. Industrial-scale processes employ simulated moving bed (SMB) chromatography to achieve comparable purity at reduced solvent consumption.

Crystallization Protocols

Recrystallization from ethanol/water mixtures (7:3 v/v) produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 138–140°C, consistent with literature values .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole.

    Reduction: Formation of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfanyl-4-methylimidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole exhibit significant antimicrobial properties. For instance, the sulfonamide group is known for its effectiveness against a range of bacterial infections. Research has demonstrated that derivatives of imidazole can enhance the efficacy of existing antimicrobial agents by acting synergistically with them .

Anti-inflammatory Properties
The imidazole moiety has been linked to anti-inflammatory effects. Compounds containing this structure have been studied for their potential to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The incorporation of the sulfonamide group may further enhance these effects by improving solubility and bioavailability .

Cancer Research
In cancer research, imidazole derivatives have shown promise as potential chemotherapeutic agents. Their ability to inhibit specific enzymes involved in tumor growth and metastasis has been documented. The unique structure of this compound may allow for selective targeting of cancer cells, reducing side effects compared to traditional chemotherapy .

Material Science

Photolithography
The compound has applications in photolithography, particularly in the development of photoresists used in semiconductor manufacturing. Its ability to form stable patterns upon exposure to light makes it suitable for creating intricate designs on silicon wafers. The sulfonyl group contributes to the photosensitivity required for effective pattern transfer .

Polymer Chemistry
In polymer science, this compound can be utilized as a cross-linking agent in the synthesis of thermosetting polymers. This application is critical in producing materials with enhanced thermal stability and mechanical properties, which are essential for various industrial applications .

Catalysis

Catalytic Reactions
The compound serves as a catalyst in various organic reactions, including oxidation and reduction processes. Its imidazole ring can stabilize transition states, facilitating reactions that would otherwise require harsher conditions or longer reaction times. This property is particularly valuable in green chemistry, where minimizing environmental impact is a priority .

Case Study 1: Antimicrobial Efficacy

A study conducted on novel imidazole derivatives demonstrated that compounds structurally related to this compound exhibited potent activity against Gram-positive bacteria. The research highlighted the importance of the sulfonamide functionality in enhancing antimicrobial properties .

Case Study 2: Photolithographic Applications

Research published on photolithographic materials indicated that incorporating this compound into photoresist formulations improved resolution and pattern fidelity during semiconductor fabrication processes. This advancement showcases the compound's significance in modern electronic manufacturing .

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Substituents (Phenyl Ring) Imidazole Substituents Molecular Weight Key Features
1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole (Target Compound) C₁₅H₂₀N₂O₃S 2-OCH₃, 5-isopropyl 4-methyl 308.4* Methoxy group enhances polarity
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole C₁₉H₂₆N₂O₃S 2-OCH₂CH₃, 4-CH₃, 5-isopropyl 2-ethyl, 4-methyl 362.5 Ethoxy and ethyl groups increase lipophilicity
1-[(2-Bromophenyl)sulfonyl]-4-methyl-1H-imidazole C₁₀H₉BrN₂O₂S 2-Br 4-methyl 317.2 Bromine enhances electrophilicity and reactivity
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole C₁₅H₂₀N₂O₃S 2-OCH₂CH₃, 5-isopropyl 4-methyl 308.4 Ethoxy group reduces metabolic stability vs. methoxy

*Molecular weight inferred from structurally similar compounds in and .

Functional Implications of Substituent Variations

Methoxy vs. Ethoxy Groups

  • Ethoxy-containing compounds (e.g., ) may exhibit increased lipophilicity, enhancing membrane permeability but reducing water solubility .

Halogen vs. Alkyl Substituents

  • The bromine atom in 1-[(2-bromophenyl)sulfonyl]-4-methyl-1H-imidazole introduces significant electrophilicity, making it reactive in cross-coupling reactions. However, this also raises safety concerns (e.g., toxicity, handling precautions per GHS guidelines) compared to alkyl-substituted analogues like the target compound .

Steric and Electronic Effects

  • The 4-methyl group on the imidazole (common across all compounds) likely stabilizes the molecule against oxidative degradation .

Biological Activity

1-(2-Methoxy-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole (commonly referred to as Compound A) is a sulfonyl imidazole derivative with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound's unique structure, featuring a sulfonyl group and an imidazole ring, suggests possible interactions with biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of Compound A is C14H18N2O3SC_{14}H_{18}N_{2}O_{3}S, which corresponds to a molecular weight of approximately 302.37 g/mol. Its structure includes:

  • An imidazole ring, known for its role in enzyme activity modulation.
  • A methoxy group and a propan-2-yl group on the phenyl ring, which may influence its solubility and interaction with biological targets.

The biological activity of Compound A is primarily attributed to its ability to interact with specific enzymes through the sulfonyl group. This interaction can lead to inhibition or modulation of enzyme activity, which is critical in various biological processes. The imidazole ring also allows for hydrogen bonding and π-π interactions, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research has indicated several potential biological activities for Compound A:

  • Antimicrobial Activity : Preliminary studies suggest that Compound A exhibits antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall integrity.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests that Compound A may also possess anti-inflammatory properties.
  • Anticancer Potential : The compound's structural similarity to known anticancer agents raises the possibility of its use in cancer therapy. In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and MRSA
Anti-inflammatoryInhibition of cytokine production
AnticancerCytotoxicity against glioblastoma and breast cancer

Case Study: Anticancer Activity

In a study examining related imidazole compounds, it was found that derivatives similar to Compound A exhibited significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at nanomolar concentrations. The study observed morphological changes indicative of apoptosis, such as cell shrinkage and chromatin condensation, suggesting that these compounds induce cell death through apoptosis mechanisms .

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory potential of imidazole derivatives, revealing that certain compounds could significantly reduce inflammation markers in vitro. The structure-activity relationship (SAR) analysis indicated that modifications to the imidazole ring could enhance anti-inflammatory efficacy .

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterCondition
SolventDMF, 0°C to room temperature
Reaction Time12–24 hours
Yield60–75% (reported for analogous derivatives)

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and isopropyl methyl groups (δ ~1.2–1.4 ppm).
    • ¹³C NMR : Confirm sulfonyl (C-SO₂) at ~115–120 ppm and imidazole carbons (δ 120–150 ppm) .
  • IR Spectroscopy : Sulfonyl S=O stretching at ~1350–1150 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹ .
  • Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can computational docking studies predict the compound’s bioactivity?

Methodological Answer:

  • Target Selection : Identify protein targets (e.g., enzymes in inflammation or cancer pathways) based on structural analogs (e.g., benzimidazole derivatives with sulfonyl groups) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Parameters :
    • Grid box centered on the active site (e.g., COX-2 for anti-inflammatory studies).
    • Score binding affinity (ΔG) and analyze hydrogen bonds, hydrophobic interactions.
  • Validation : Compare with experimental IC₅₀ values from enzymatic assays .

Q. Table 2: Example Docking Results for Analogous Compounds

CompoundBinding Affinity (kcal/mol)Key Interactions
Analog 9c -9.2π-Stacking, H-bonding

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis (C, H, N, S) to rule out impurities affecting bioactivity .
  • Assay Variability : Control variables:
    • Cell line/passage number (e.g., HeLa vs. HEK293).
    • Solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values .
  • Reprodubility : Cross-validate in orthogonal assays (e.g., fluorescence-based and colorimetric assays for enzyme inhibition) .

Basic: What are the stability considerations for this compound during storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature: -20°C under inert gas (argon) to prevent oxidation.
    • Light Sensitivity: Store in amber vials to avoid photodegradation of the sulfonyl group.
  • Stability Monitoring :
    • Periodic NMR/HPLC analysis to detect decomposition (e.g., sulfonate ester hydrolysis).
    • Use stabilizers like BHT (0.01–0.1%) for long-term storage .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications :
    • Vary substituents on the phenyl ring (e.g., halogenation at position 5) and imidazole (e.g., methyl vs. ethyl groups).
  • Biological Testing :
    • Screen derivatives against a panel of targets (e.g., kinases, GPCRs) using high-throughput assays.
  • Data Analysis :
    • Correlate logP (lipophilicity) with membrane permeability (Caco-2 assay).
    • Use QSAR models to predict bioactivity of untested analogs .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, lab coat) due to potential irritancy (sulfonyl groups).
    • Avoid inhalation; weigh in closed systems.
  • Waste Disposal : Neutralize with 10% NaOH before disposal in approved containers .

Advanced: How to optimize solubility for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use PEG-400 or cyclodextrins for aqueous solubility enhancement.
  • Salt Formation : Synthesize sodium or hydrochloride salts via reaction with NaOH/HCl.
  • Nanoformulation : Encapsulate in liposomes (e.g., DPPC/cholesterol) for improved bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.